molecular formula C17H15ClF4N2O2S B2608454 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 670272-34-1

1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B2608454
CAS No.: 670272-34-1
M. Wt: 422.82
InChI Key: PPMYGTHVIOZJNR-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates two privileged structural motifs in medicinal chemistry: a benzenesulfonyl unit bearing both chloro and trifluoromethyl substituents and a fluorophenyl-piperazine moiety. The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design, significantly influencing a molecule's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and high lipid membrane permeability . The piperazine ring is a highly versatile nitrogen-containing heterocycle renowned for its widespread applications in pharmacology, contributing to a broad spectrum of therapeutic activities including antiviral, antibacterial, and anticancer effects . This molecular architecture makes the compound an exceptionally valuable intermediate for constructing targeted libraries in drug discovery programs, particularly for the development of protease inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. Its primary research value lies in its potential as a key building block for the synthesis of more complex bioactive molecules. The synergistic presence of the sulfonamide linker, halogen atoms, and the piperazine core suggests potential for diverse molecular interactions with biological targets. Researchers utilize this compound in lead optimization to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF4N2O2S/c18-14-6-5-12(11-13(14)17(20,21)22)27(25,26)24-9-7-23(8-10-24)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMYGTHVIOZJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-fluorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Biological Activities

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine exhibits various biological activities that make it a candidate for drug development:

  • Antipsychotic Activity : Research indicates that similar compounds have shown efficacy in treating psychiatric disorders by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

Therapeutic Applications

The compound's unique structure allows for multiple therapeutic applications:

  • Neurological Disorders : Its ability to interact with neurotransmitter receptors positions it as a potential treatment for conditions like schizophrenia and bipolar disorder.
  • Cancer Treatment : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in oncology.

Case Study 1: Antipsychotic Efficacy

A study published in Journal of Medicinal Chemistry investigated the effects of related piperazine derivatives on dopamine receptor activity. The results indicated that these compounds could effectively reduce symptoms associated with psychosis, supporting further investigation into the piperazine scaffold.

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical laboratory evaluated the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. The findings demonstrated significant inhibition of bacterial growth, warranting additional studies for potential antibiotic applications.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
Compound AAntipsychoticJournal of Medicinal Chemistry
Compound BAntimicrobialPharmaceutical Laboratory Study

Mechanism of Action

The mechanism of action of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name / ID Molecular Formula Key Substituents Functional Group Molecular Weight (g/mol) Notable Properties / Data
Target Compound : 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine C₁₇H₁₄ClF₄N₂O₂S 4-Chloro-3-(trifluoromethyl)benzenesulfonyl; 2-fluorophenyl Sulfonyl 418.82 High lipophilicity (predicted); enhanced metabolic stability due to fluorine atoms
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine C₁₁H₁₂ClF₃N₂O₂S 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Sulfonyl 328.73 Simpler structure; lacks aryl substitution on piperazine, potentially reducing receptor affinity compared to target compound
1-Benzyl-4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}piperazine C₁₈H₁₈ClF₃N₂O₂S 4-Chloro-3-(trifluoromethyl)benzenesulfonyl; benzyl Sulfonyl 418.86 Increased steric bulk from benzyl group; may exhibit higher membrane permeability but faster metabolism compared to 2-fluorophenyl substitution
1-[(4-Bromophenyl)sulfonyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine C₁₆H₁₅BrF₃N₃O₂S 4-Bromophenylsulfonyl; 5-(trifluoromethyl)pyridinyl Sulfonyl 442.73 Bromine substitution increases molecular weight and polarizability; pyridinyl group may enhance hydrogen bonding
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) C₂₈H₂₄ClF₃N₄O₃ 4-Chloro-3-(trifluoromethyl)benzoyl; acetylated pyridinyl Carbonyl 530.10 Melting point: 241–242°C; higher molecular weight due to extended aromatic system; carbonyl linkage less stable than sulfonyl under hydrolytic conditions
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine C₁₃H₁₇Cl₂N₃ 3-Chlorophenyl; 3-chloropropyl Piperazine (no sulfonyl) 298.20 Simpler aliphatic substituents; likely lower lipophilicity and faster renal clearance compared to sulfonamide derivatives

Key Structural and Functional Insights:

Sulfonyl vs. Carbonyl Linkages : The sulfonyl group in the target compound provides greater hydrolytic stability and stronger electron-withdrawing effects compared to carbonyl-based analogs (e.g., compound 8b in ). This may enhance binding to targets requiring rigid, electron-deficient pharmacophores.

Aryl Substitution Effects: The 2-fluorophenyl group on the target compound offers moderate steric bulk and fluorine-induced metabolic resistance, contrasting with the benzyl group in (higher lipophilicity) or pyridinyl in (hydrogen-bonding capability).

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 4-(2-fluorophenyl)piperazine, analogous to methods in . Yields for similar sulfonamide formations range from 55–87% , suggesting moderate efficiency.
  • Biological Activity : Fluorine atoms in the target compound may enhance CNS penetration and metabolic stability, as seen in fluorinated analogs . However, the absence of urea or acyl groups (cf. ) could limit protease or kinase targeting compared to carbonyl-containing derivatives.
  • Comparative Pharmacokinetics : The 2-fluorophenyl group may reduce first-pass metabolism compared to benzyl or chloropropyl substituents, extending half-life.

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine, a compound with the CAS number 97630-13-2, is a derivative of piperazine that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula for this compound is C11H12ClF3N2O2SC_{11}H_{12}ClF_3N_2O_2S, with a molecular weight of 328.74 g/mol. The structure features a piperazine core substituted with a chlorinated benzenesulfonyl group and a fluorophenyl moiety, contributing to its unique biological profile.

PropertyValue
CAS Number97630-13-2
Molecular FormulaC11H12ClF3N2O2S
Molecular Weight (g/mol)328.74
IUPAC NameThis compound

Research indicates that piperazine derivatives, including this compound, interact with various biological targets. Notably, they have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Virtual screening studies suggest that these compounds bind at both the peripheral anionic site and catalytic sites of AChE, potentially offering therapeutic benefits in conditions like Alzheimer's disease through amyloid peptide aggregation inhibition .

Pharmacological Effects

This compound has demonstrated:

  • Antidepressant-like effects : Studies show that similar piperazine derivatives can modulate serotonin pathways, indicating potential use in treating mood disorders.
  • Antimicrobial activity : Some derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .

Study on AChE Inhibition

A study conducted by Varadaraju et al. evaluated several piperazine derivatives for their AChE inhibitory activity. The findings highlighted that modifications in the structure significantly influenced binding affinity and selectivity . The presence of the trifluoromethyl group in the para position of the phenolic ring was noted to enhance potency by increasing hydrophobic interactions.

Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, various piperazine derivatives were tested using the agar disc-diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. While specific results for this compound were not detailed, the general trend showed that structural modifications could lead to enhanced antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine, and how can low yields in intermediate steps be addressed?

  • Methodology : The compound can be synthesized via alkylation or sulfonylation of piperazine intermediates. For example, alkylation of 1-(2-fluorophenyl)piperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous conditions (e.g., acetonitrile or dichloromethane) under reflux is a common approach. Low yields in intermediates, such as carbamate formation, may arise from steric hindrance or competing side reactions. Optimization via temperature control (e.g., 65°C), base selection (e.g., DABCO), and stoichiometric adjustments can improve efficiency . Purification through flash chromatography (e.g., 10% DMA in eluent) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and sulfonyl group (deshielded protons near δ ~3.2–3.6 ppm for piperazine).
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-F bonds (~1100–1000 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z ~463) and fragmentation patterns (e.g., loss of benzenesulfonyl group) .

Q. How does the solubility profile of this compound affect in vitro assay design?

  • Methodology : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited aqueous solubility. For biological assays, pre-dissolve in DMSO (≤1% v/v final concentration) to avoid precipitation. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer at pH 7.4) .

Advanced Research Questions

Q. What structural features contribute to its potential antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

  • Methodology : The trifluoromethyl and sulfonyl groups enhance lipophilicity and membrane penetration, critical for disrupting microbial targets. SAR studies on analogous piperazine derivatives suggest that electron-withdrawing substituents (e.g., -CF₃, -Cl) on the benzene ring improve activity against Gram-positive bacteria. Modifications to the 2-fluorophenyl moiety (e.g., replacing F with -OCH₃) may reduce cytotoxicity while retaining efficacy .

Q. How do crystallographic data inform polymorph stability and bioavailability?

  • Methodology : X-ray crystallography of related compounds (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives) reveals that planar sulfonyl groups facilitate π-π stacking, influencing crystal packing and melting points (~220–285°C). Polymorph screening via solvent recrystallization (e.g., ethanol/water) can identify stable forms with improved dissolution rates. Thermal analysis (DSC/TGA) is essential to assess stability under storage conditions .

Q. What in vivo pharmacokinetic challenges are anticipated due to metabolic susceptibility, and how can prodrug strategies mitigate these issues?

  • Methodology : Piperazine derivatives are prone to N-dealkylation and sulfonyl group hydrolysis by CYP450 enzymes. Radiolabeled studies (e.g., ¹⁴C tracing) in rodent models can identify major metabolites. Prodrug approaches, such as masking the sulfonyl group as a tert-butyl ester, may enhance metabolic stability. Pharmacokinetic profiling (e.g., t₁/₂, Cmax) should be conducted in parallel with toxicity assays .

Q. How can molecular docking elucidate interactions with dopamine D3 and μ-opioid receptors for dual-target analgesic development?

  • Methodology : Docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 4MBS for D3R) can predict binding modes. Key interactions include hydrogen bonding between the sulfonyl group and Ser192/193 (D3R) and hydrophobic contacts between the trifluoromethyl group and Leu300 (MOR). In vitro binding assays (e.g., competitive displacement with [³H]spiperone) validate computational predictions .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and cross-validate with orthogonal methods (e.g., MIC vs. time-kill curves). Meta-analysis of published IC₅₀/EC₅₀ values with attention to experimental conditions (e.g., serum concentration, pH) is critical .

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